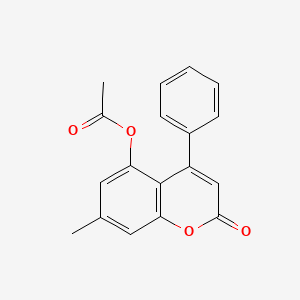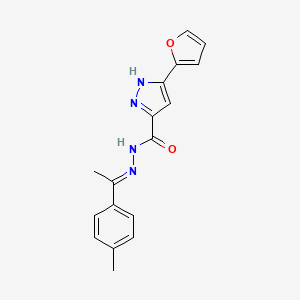
(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-méthyl-2-oxo-4-phénylchromène-5-yl) acétate est un composé organique synthétique appartenant à la famille des chroménones. Les chroménones, également connues sous le nom de coumarines, sont une classe de composés possédant une large gamme d'activités biologiques et d'applications dans divers domaines tels que la médecine, l'agriculture et la science des matériaux. Ce composé particulier se caractérise par sa structure unique, qui comprend un noyau de chroménone substitué par un groupe méthyle, un groupe phényle et un ester acétate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (7-méthyl-2-oxo-4-phénylchromène-5-yl) acétate implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que la 7-méthylchroménone-2 et l'acide phénylacétique.
Réaction de condensation : La première étape implique une réaction de condensation entre la 7-méthylchroménone-2 et l'acide phénylacétique en présence d'un catalyseur approprié, tel que l'acide p-toluènesulfonique, sous conditions de reflux. Cette réaction forme l'intermédiaire (7-méthyl-2-oxo-4-phénylchromène-5-yl) acétate.
Estérification : L'intermédiaire est ensuite soumis à une estérification à l'aide d'anhydride acétique et d'une base, telle que la pyridine, pour donner le produit final, le (7-méthyl-2-oxo-4-phénylchromène-5-yl) acétate.
Méthodes de production industrielle
En milieu industriel, la production de (7-méthyl-2-oxo-4-phénylchromène-5-yl) acétate peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et de conditions de réaction optimisées peut réduire considérablement les coûts de production et améliorer la possibilité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
(7-méthyl-2-oxo-4-phénylchromène-5-yl) acétate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en un groupe hydroxyle, produisant des dérivés alcooliques.
Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'une base, telle que l'hydroxyde de sodium (NaOH), pour faciliter les réactions de substitution.
Principaux produits
Oxydation : Quinones ou autres dérivés oxydés.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés de chroménones substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
Chimie
En chimie, le (7-méthyl-2-oxo-4-phénylchromène-5-yl) acétate est utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie
Le composé s'est révélé prometteur dans la recherche biologique en raison de son activité biologique potentielle. Des études ont examiné ses effets sur diverses voies biologiques, notamment son potentiel en tant qu'antioxydant, anti-inflammatoire et agent antimicrobien.
Médecine
En chimie médicinale, le (7-méthyl-2-oxo-4-phénylchromène-5-yl) acétate est étudié pour ses applications thérapeutiques potentielles. Des études préliminaires suggèrent qu'il pourrait avoir des propriétés anticancéreuses, ce qui en fait un candidat pour des recherches plus approfondies sur le cancer.
Industrie
Dans le secteur industriel, les propriétés uniques du composé le rendent approprié pour le développement de nouveaux matériaux, tels que les polymères et les revêtements. Son potentiel en tant que précurseur pour la synthèse de matériaux à haute performance est particulièrement intéressant.
Mécanisme d'action
Le mécanisme d'action du (7-méthyl-2-oxo-4-phénylchromène-5-yl) acétate implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antioxydante est attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. En recherche sur le cancer, le composé peut exercer ses effets en induisant l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses par le biais de la modulation des voies de signalisation impliquées dans la prolifération et la survie cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7-methyl-2-oxo-4-phenylchromen-5-yl) acetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its effects on various biological pathways, including its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer research.
Industry
In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings. Its potential as a precursor for the synthesis of high-performance materials is of particular interest.
Mécanisme D'action
The mechanism of action of (7-methyl-2-oxo-4-phenylchromen-5-yl) acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Composés similaires
Coumarine : Un composé naturel ayant une structure de chroménone similaire mais dépourvu des groupes phényle et acétate.
Warfarine : Un anticoagulant bien connu qui contient également un noyau de chroménone mais avec des substituants différents.
Esculetine : Un autre dérivé de chroménone avec des groupes hydroxyle au lieu du groupe acétate.
Unicité
(7-méthyl-2-oxo-4-phénylchromène-5-yl) acétate est unique en raison de son modèle de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe phényle augmente son caractère hydrophobe, tandis que le groupe acétate fournit un site pour des modifications chimiques supplémentaires. Ces caractéristiques en font un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C18H14O4 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11-8-15(21-12(2)19)18-14(13-6-4-3-5-7-13)10-17(20)22-16(18)9-11/h3-10H,1-2H3 |
Clé InChI |
IYEXWQZUOIBVKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663468.png)

![4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole](/img/structure/B11663483.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11663489.png)
![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B11663491.png)
![N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11663497.png)
![N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B11663505.png)
![N-(2-ethoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11663507.png)
![2,6-Dimethoxy-4-{(E)-[({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11663513.png)
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B11663519.png)

![N'-[(E)-[1-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11663537.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663539.png)
![N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11663551.png)
